molecular formula C18H15NO3 B5357354 2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]quinolin-8-ol

Cat. No.: B5357354
M. Wt: 293.3 g/mol
InChI Key: WXSCVYJSVRNEBH-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a hydroxy and methoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]quinolin-8-ol typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 8-hydroxyquinoline under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-ol
  • 2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]quinolin-6-ol
  • 2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]quinolin-4-ol

Uniqueness

2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]quinolin-8-ol is unique due to its specific substitution pattern on the quinoline ring and the phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-22-17-10-6-12(11-16(17)21)5-8-14-9-7-13-3-2-4-15(20)18(13)19-14/h2-11,20-21H,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSCVYJSVRNEBH-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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